Arbaclofen

Übersicht

Beschreibung

Arbaclofen ist das aktive R-Enantiomer von Baclofen, einem Agonisten des γ-Aminobuttersäure-B-Rezeptors. Es ist bekannt für seine höhere Spezifität und Potenz im Vergleich zum S-Enantiomer und racemischem Baclofen. This compound wird hauptsächlich zur Behandlung von Spastik bei Multipler Sklerose und anderen neurologischen Erkrankungen eingesetzt .

Vorbereitungsmethoden

Arbaclofen kann durch verschiedene Synthesewege hergestellt werden. Ein übliches Verfahren beinhaltet die Trennung von racemischem Baclofen in seine R- und S-Enantiomere. Dieser Prozess beinhaltet typischerweise die Verwendung von chiraler Chromatographie oder enzymatischer Auflösung. Industrielle Produktionsmethoden können die Verwendung spezifischer Katalysatoren und Reaktionsbedingungen beinhalten, um Ausbeute und Reinheit zu optimieren .

Analyse Chemischer Reaktionen

Oxidation Reactions

Arbaclofen undergoes oxidation primarily at its amino group and aromatic ring:

-

Amino group oxidation : Catalyzed by monoamine oxidases (MAOs) or peroxidases, forming imine intermediates that hydrolyze to aldehydes or ketones .

-

Aromatic hydroxylation : The 4-chlorophenyl ring undergoes para-hydroxylation via cytochrome P450 enzymes, yielding 4-chloro-3-hydroxyphenyl derivatives .

Reduction Reactions

The carboxyl group of this compound is reducible under specific conditions:

-

Carboxylic acid to alcohol : Lithium aluminum hydride (LiAlH₄) reduces the carboxyl group to a primary alcohol, forming (3R)-4-amino-3-(4-chlorophenyl)butan-1-ol.

| Reaction Type | Reagents/Conditions | Major Products | Yield | Reference |

|---|---|---|---|---|

| Carboxyl reduction | LiAlH₄, THF, 0°C | (3R)-4-Amino-3-(4-chlorophenyl)butan-1-ol | 60–65% |

Substitution Reactions

This compound participates in nucleophilic substitution at the amino group:

-

Amino acylation : Reacts with acetyl chloride to form N-acetyl this compound, enhancing lipophilicity.

-

Halogenation : Bromine or iodine substitutes the amino group under acidic conditions.

| Reaction Type | Reagents/Conditions | Major Products | Yield | Reference |

|---|---|---|---|---|

| N-Acylation | Acetyl chloride, pyridine | N-Acetyl this compound | 85% | |

| Halogenation | Br₂, H₂SO₄ | 4-Bromo-3-(4-chlorophenyl)butanoic acid | 45% |

Metabolic Reactions

This compound’s prodrug, This compound placarbil , undergoes enzymatic hydrolysis in vivo:

-

Esterase-mediated hydrolysis : Human carboxylesterase-2 cleaves the prodrug into active this compound, releasing CO₂, isobutyric acid, and isobutyraldehyde .

| Enzyme | Substrate | Products | Half-Life | Reference |

|---|---|---|---|---|

| Carboxylesterase-2 | This compound placarbil | This compound + CO₂ + isobutyric acid + isobutyraldehyde | 6 min (rats) |

Key metabolic pathways :

-

Renal excretion : >80% of this compound is eliminated unchanged via urine .

-

Minor hepatic metabolism : <5% undergoes glucuronidation via UGT1A1/2B7 .

Stability Under Physiological Conditions

This compound remains stable in gastric fluid (pH 1.2–3.5) but degrades in alkaline environments (pH >8) via dechlorination and decarboxylation .

| Condition | pH | Degradation Products | Half-Life | Reference |

|---|---|---|---|---|

| Acidic | 1.2 | None | >24 h | |

| Alkaline | 9.0 | 3-(4-Hydroxyphenyl)butanoic acid | 2.5 h |

Wissenschaftliche Forschungsanwendungen

Fragile X Syndrome (FXS)

Overview : FXS is a genetic condition that causes intellectual disability and behavioral challenges. Arbaclofen has been investigated as a treatment option due to its ability to modulate GABAergic neurotransmission.

Clinical Trials :

- A pivotal Phase 3 trial (NCT01325220) demonstrated that this compound improved behavioral symptoms in approximately 50% of children aged 5 to 11 with FXS. Clinicians reported substantial improvements in behavior, aligning with trial data that indicated enhancements in social interactions and reductions in anxiety-related behaviors .

- A Phase II randomized controlled trial showed significant improvements in social avoidance symptoms among FXS patients treated with this compound compared to placebo .

Mechanism of Action : this compound mimics GABA at GABA-B receptors, which helps reduce neuronal excitability, potentially alleviating symptoms associated with FXS .

Autism Spectrum Disorder (ASD)

Overview : ASD is characterized by social deficits and repetitive behaviors. This compound has been evaluated for its effects on these core symptoms.

Clinical Findings :

- In a Phase II trial involving 150 participants aged 5 to 21, this compound showed nominal improvements in socialization and communication abilities, although results were not statistically significant across all measures .

- Another study highlighted that while some autistic children experienced improvements in motor skills and interactions with peers, the overall impact on social skills was mixed, indicating variability in response to treatment .

Target Population : Research suggests that verbally fluent individuals may benefit more significantly from this compound treatment, warranting further investigation into targeted therapies for specific subgroups within the ASD population .

Spasticity Related to Multiple Sclerosis

Overview : Spasticity is a common symptom of multiple sclerosis (MS), leading to muscle stiffness and spasms. This compound's extended-release formulation has been developed to manage this condition effectively.

Clinical Trials :

- A recent Phase 3 trial demonstrated that this compound extended-release (40 mg/day) significantly reduced spasticity symptoms compared to placebo over a 12-week period. The treatment was well tolerated with a favorable safety profile .

- An open-label extension study confirmed the long-term efficacy and safety of this compound for up to one year, with many patients achieving maintenance doses of up to 80 mg/day .

Gastroesophageal Reflux Disease (GERD)

Overview : this compound placarbil has been explored as a treatment for GERD due to its superior absorption properties compared to traditional baclofen.

Clinical Evidence :

- Clinical trials have shown that this compound placarbil can effectively reduce GERD symptoms in specific patient subgroups, demonstrating its potential as an alternative therapeutic option for managing this condition .

Summary of Clinical Applications

| Condition | Clinical Trials | Key Findings |

|---|---|---|

| Fragile X Syndrome | Phase 3 (NCT01325220) | Improved behavior in ~50% of children |

| Autism Spectrum Disorder | Various trials including Phase II | Mixed results; nominal improvements in social skills |

| Multiple Sclerosis Spasticity | Phase 3 studies on extended-release formulation | Significant reduction in spasticity symptoms |

| Gastroesophageal Reflux Disease | Trials on this compound placarbil | Efficacy in specific patient subgroups |

Wirkmechanismus

Arbaclofen exerts its effects by acting as an agonist at the γ-aminobutyric acid B receptors. This action increases inhibitory neurotransmission, leading to a reduction in muscle spasticity. The molecular targets include the γ-aminobutyric acid B receptor subunits 1 and 2. This compound’s ability to be absorbed in the lower small intestine and colon allows for the development of sustained-release formulations .

Vergleich Mit ähnlichen Verbindungen

Arbaclofen wird oft mit anderen Verbindungen verglichen, wie zum Beispiel:

Baclofen: Das racemische Gemisch aus R- und S-Enantiomeren. This compound hat eine höhere Spezifität und Potenz im Vergleich zu Baclofen.

Gabapentin: Ein weiteres γ-Aminobuttersäure-Analogon, das für ähnliche Indikationen verwendet wird, aber einen anderen Wirkmechanismus hat.

Tizanidin: Ein Muskelrelaxans mit einem anderen pharmakologischen Profil.

Die Einzigartigkeit von this compound liegt in seiner höheren Spezifität für den γ-Aminobuttersäure-B-Rezeptor und seiner Retardformulierung, die die Patientencompliance verbessert und die Dosierhäufigkeit reduziert .

Biologische Aktivität

Arbaclofen, the active R-enantiomer of baclofen, is a selective agonist for the gamma-aminobutyric acid B (GABA-B) receptor. It has garnered attention for its potential therapeutic applications, particularly in the management of spasticity associated with multiple sclerosis and behavioral issues in autism spectrum disorder (ASD). This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and ongoing research.

This compound operates primarily through the modulation of GABA-B receptors. Its mechanism includes:

- Inhibition of Presynaptic Glutamate Release : By enhancing GABAergic activity, this compound inhibits the release of excitatory neurotransmitters like glutamate.

- Postsynaptic Inhibition : It decreases postsynaptic transmission, contributing to its muscle relaxant effects and potential anxiolytic properties .

Potency and Specificity

This compound exhibits significantly higher potency and specificity compared to its S-enantiomer and racemic baclofen:

- Potency : Approximately 5-fold greater than racemic baclofen.

- Specificity : 100- to 1000-fold greater for GABA-B receptors than the S-enantiomer .

Formulation

The extended-release formulation of this compound allows for a convenient dosing schedule (every 12 hours), enhancing patient compliance and minimizing side effects associated with frequent dosing .

Multiple Sclerosis Spasticity

A Phase 3 clinical trial assessed the efficacy of this compound extended-release tablets in adults with multiple sclerosis-related spasticity. Key findings include:

- Dosage : Patients received either 40 mg/day or 80 mg/day.

- Results : The 40 mg/day dosage significantly reduced spasticity symptoms compared to placebo, with a mean change from baseline in Total Numeric-transformed Ashworth Scale (TNmAS-MAL) scores indicating improvement (-1.67 vs. -1.28 for placebo) at Week 12 .

Autism Spectrum Disorder

Preliminary studies have indicated that this compound may alleviate behavioral issues in children with ASD:

- Case Studies : In mouse models simulating ASD, this compound improved memory and behavior in two out of three models related to genetic deletions associated with autism (16p11.2 deletion syndrome) .

- Clinical Trials : A Phase II trial is underway to further investigate its efficacy in children with ASD, focusing on social anxiety and emotional hyperarousal .

Summary of Clinical Trials

| Study Type | Population | Dosage | Outcome |

|---|---|---|---|

| Phase 3 Trial | Adults with MS | 40 mg/day | Significant reduction in spasticity symptoms |

| Phase II Trial | Children with ASD | Not specified | Improved memory/behavior in preclinical models |

| Ongoing Trial | Children with 16p11.2 deletion | Not specified | Investigating behavioral improvements |

Case Studies and Observational Data

Eigenschaften

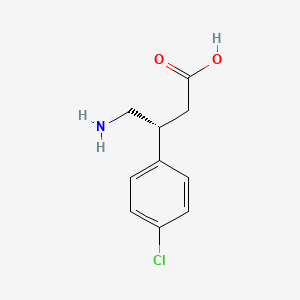

IUPAC Name |

(3R)-4-amino-3-(4-chlorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYSYYIEGFHWSV-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CC(=O)O)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219366 | |

| Record name | Arbaclofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Arbaclofen, or R-baclofen, acts upstream of the mGluR5 receptor to increase inhibitory neurotransmission. It is the isomer of baclofen which harbors antispastic activity. | |

| Record name | Arbaclofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08891 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

69308-37-8 | |

| Record name | (-)-Baclofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69308-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arbaclofen [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069308378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arbaclofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08891 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Arbaclofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-Amino-3-(4-chlorophenyl)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARBACLOFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NYU6UTW25B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

206-208 °C | |

| Record name | Arbaclofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08891 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.